molecular formula C13H21NO3 B13476943 Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate

Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B13476943
M. Wt: 239.31 g/mol
InChI Key: PSZCAKUQQJURQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that has garnered significant interest in the fields of drug discovery, catalysis, and material science. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a ketone to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the spirocyclic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in catalysis and material science, contributing to the development of new materials and catalytic processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate

Uniqueness

What sets tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate apart from these similar compounds is its specific spirocyclic structure and the presence of the tert-butyl and methyl groups. These structural features provide unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C13H21NO3/c1-9-10(15)8-14(13(9)6-5-7-13)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3

InChI Key

PSZCAKUQQJURQU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CN(C12CCC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.